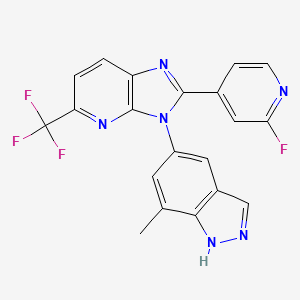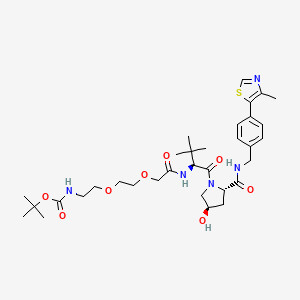
VH032-Peg2-NH-boc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
VH032-Peg2-NH-boc is a compound that serves as a ligand for von Hippel-Lindau (VHL) proteins. It is a Boc-modified version of VH032, which is used in the synthesis of PROTAC (PROteolysis TArgeting Chimeras) molecules. These molecules are designed to recruit VHL proteins, which play a crucial role in the ubiquitin-proteasome system, a pathway responsible for protein degradation in cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of VH032-Peg2-NH-boc involves several steps, including the protection of functional groups, coupling reactions, and deprotection steps. The key steps are as follows:
Protection of Hydroxyproline: The hydroxyproline moiety is protected using a Boc (tert-butoxycarbonyl) group.
Coupling Reaction: The protected hydroxyproline is coupled with a benzylic amine derivative through a C-H arylation reaction.
Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product, this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve higher yields and purity. Techniques such as chromatography may be used to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
VH032-Peg2-NH-boc undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc protecting group under acidic conditions.
Coupling Reactions: Formation of amide bonds with other molecules to create PROTACs
Common Reagents and Conditions
Acidic Conditions: Used for deprotection of the Boc group.
Palladium Catalysts: Used in coupling reactions to form C-H arylation products.
Major Products
The major product formed from the deprotection reaction is the unprotected VH032 derivative, which can be further used in the synthesis of PROTAC molecules .
Wissenschaftliche Forschungsanwendungen
VH032-Peg2-NH-boc has several scientific research applications, including:
Wirkmechanismus
VH032-Peg2-NH-boc exerts its effects by serving as a ligand for VHL proteins. It recruits VHL proteins, which are part of the ubiquitin-proteasome system. This system tags unwanted or misfolded proteins with ubiquitin molecules, marking them for degradation by the proteasome. The recruitment of VHL proteins by this compound facilitates the degradation of specific target proteins, thereby regulating their levels in cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
VH032: The parent compound of VH032-Peg2-NH-boc, used as a ligand for VHL proteins.
Me-VH032: A chiral benzylic amine analog of VH032, used in similar applications.
Uniqueness
This compound is unique due to its Boc modification, which provides stability and allows for controlled deprotection under acidic conditions. This makes it a valuable intermediate in the synthesis of PROTAC molecules, offering advantages in terms of stability and ease of handling compared to its unmodified counterparts .
Eigenschaften
Molekularformel |
C33H49N5O8S |
|---|---|
Molekulargewicht |
675.8 g/mol |
IUPAC-Name |
tert-butyl N-[2-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C33H49N5O8S/c1-21-27(47-20-36-21)23-10-8-22(9-11-23)17-35-29(41)25-16-24(39)18-38(25)30(42)28(32(2,3)4)37-26(40)19-45-15-14-44-13-12-34-31(43)46-33(5,6)7/h8-11,20,24-25,28,39H,12-19H2,1-7H3,(H,34,43)(H,35,41)(H,37,40)/t24-,25+,28-/m1/s1 |
InChI-Schlüssel |
JLHUENQHQNAMIR-CERRFVOPSA-N |
Isomerische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCNC(=O)OC(C)(C)C)O |
Kanonische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCNC(=O)OC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



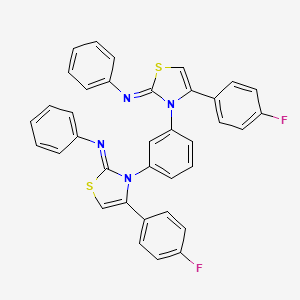
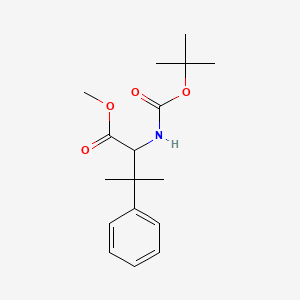
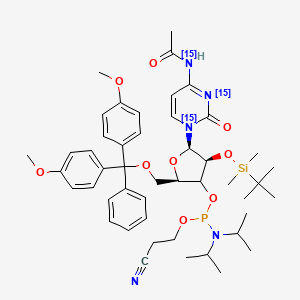
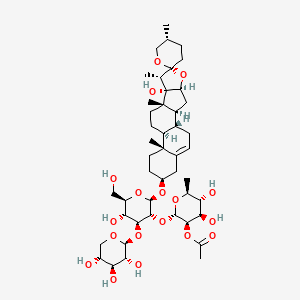
![6-(4-(1H-1,2,4-Triazol-5-yl)phenyl)-1-(2-(tetrahydro-2H-pyran-4-yl)ethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B12386795.png)
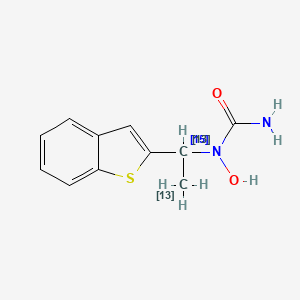

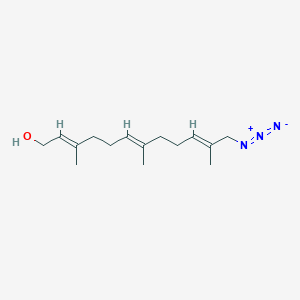

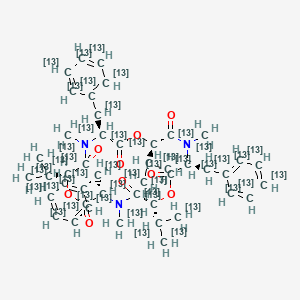
![(2R,5R)-5-[2-amino-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12386824.png)
